![molecular formula C16H22N2O B3846542 4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846542.png)
4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole
Descripción general
Descripción
4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole, also known as DMP777, is a chemical compound that has gained attention due to its potential use in scientific research. This pyrazole derivative has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In Furthermore, we will list possible future directions for research on this compound.
Aplicaciones Científicas De Investigación
4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of inhibitory neurotransmission in the brain. This makes 4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole a promising candidate for the treatment of neurological disorders such as anxiety, depression, and epilepsy. Furthermore, 4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been found to have a neuroprotective effect, making it a potential therapeutic agent for the prevention and treatment of neurodegenerative diseases.
Mecanismo De Acción
4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole acts as a positive allosteric modulator of GABA-A receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the brain. By binding to a specific site on the receptor, 4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole enhances the activity of GABA, the main inhibitory neurotransmitter in the brain. This results in an increase in chloride ion influx into the neuron, causing hyperpolarization and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole are primarily mediated through its interaction with GABA-A receptors. By enhancing the activity of GABA, 4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to have anxiolytic, sedative, and anticonvulsant effects. Additionally, 4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been found to have a neuroprotective effect, reducing neuronal damage and inflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has several advantages for use in lab experiments. It is a potent and selective modulator of GABA-A receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. Additionally, 4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has a long half-life, allowing for sustained effects in in vitro and in vivo experiments. However, there are also limitations to the use of 4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole in lab experiments. Its potency and selectivity may vary depending on the experimental conditions, and its effects may be influenced by other factors such as age, sex, and genetic background.
Direcciones Futuras
There are several possible future directions for research on 4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole. One area of interest is the development of more selective modulators of GABA-A receptors, which could lead to more effective treatments for neurological disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of 4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole, and to determine its potential for use in the prevention and treatment of neurodegenerative diseases. Finally, the effects of 4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole on other physiological systems and its potential for use in other areas of research, such as cancer biology and immunology, warrant further investigation.
Propiedades
IUPAC Name |
4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-11-7-8-16(12(2)10-11)19-9-5-6-15-13(3)17-18-14(15)4/h7-8,10H,5-6,9H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAAUCJAALWLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC2=C(NN=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



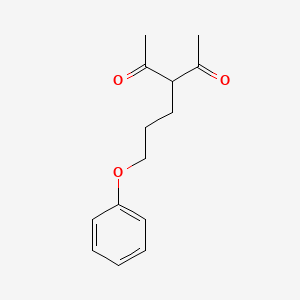
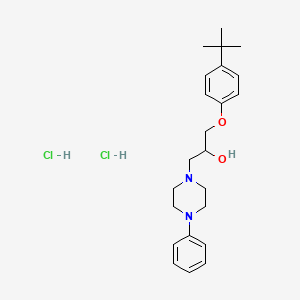
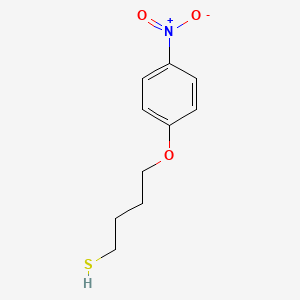
![1-[4-(2-methoxyphenoxy)butyl]pyrrolidine](/img/structure/B3846498.png)
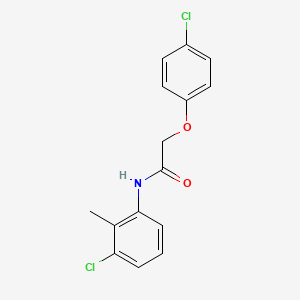
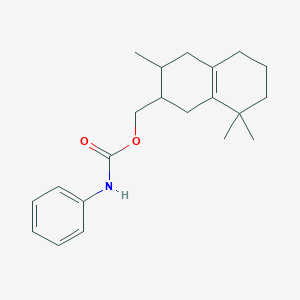
![1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole](/img/structure/B3846513.png)
![N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide](/img/structure/B3846516.png)
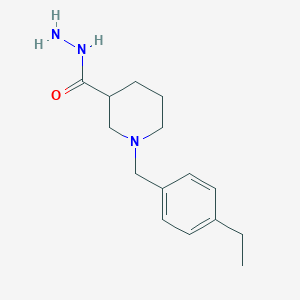
![1-[4-(2-methoxyphenoxy)butyl]piperidine](/img/structure/B3846521.png)
![1-[4-(2,4-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B3846527.png)
![O,O-diethyl [2-(diethylamino)-2-oxoethyl]phosphonothioate](/img/structure/B3846534.png)
![1-[3-(isopropylthio)propoxy]-2,3,5-trimethylbenzene](/img/structure/B3846538.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B3846551.png)